molecular formula C23H30N2O5S B2587486 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 922056-82-4

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No. B2587486
CAS RN: 922056-82-4
M. Wt: 446.56
InChI Key: KDNVUZIJBLHKRK-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H30N2O5S and its molecular weight is 446.56. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Application

Photodynamic Therapy (PDT) Potential

One research focus has been on the development of compounds like zinc phthalocyanines substituted with benzenesulfonamide derivative groups for photodynamic therapy, a treatment modality for cancer. These compounds have been synthesized and characterized, showing promising properties such as high singlet oxygen quantum yield, which is crucial for the effectiveness of PDT in cancer treatment. The synthesized zinc(II) phthalocyanine, in particular, demonstrated remarkable potential as Type II photosensitizers, indicating a significant avenue for therapeutic application against cancer (Pişkin, Canpolat, & Öztürk, 2020).

Heterocyclic Chemistry Innovations

Advancements in Heterocyclic Compounds

The exploration of benzimidazole-tethered oxazepine heterocyclic hybrids showcases the synthetic achievements in creating compounds with potential applications in nonlinear optical (NLO) properties. These compounds, synthesized in good yields, demonstrate the intricate relationship between molecular structure and potential technological applications, such as in NLO devices, which are critical in telecommunications and information processing (Almansour et al., 2016).

Synthetic Methodologies

Innovative Synthetic Routes

Research into the synthesis of new 1,3-oxazepine derivatives highlights the continuous development of synthetic methodologies enabling the creation of novel compounds. Such advancements not only expand the chemical space for potential therapeutic agents but also provide insights into the synthesis of complex molecules that could have applications in material science, pharmaceuticals, and beyond (Abood, Hanoon, & Haiwal, 2012).

Novel Heterocyclic Systems

Development of Unique Heterocyclic Systems

The synthesis of compounds like dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate illustrates the creation of unique heterocyclic systems with interesting photophysical properties. These nonplanar oxazapolyheterocycles, with strong blue emission, open up new avenues for research in optoelectronic materials and fluorescent probes (Petrovskii et al., 2017).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5S/c1-7-10-25-18-13-17(8-9-19(18)30-14-23(4,5)22(25)26)24-31(27,28)21-12-16(3)15(2)11-20(21)29-6/h8-9,11-13,24H,7,10,14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNVUZIJBLHKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide

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